3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde chemical properties
3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde
Abstract: This technical guide provides a comprehensive analysis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, a key organic intermediate in modern medicinal chemistry. We will explore its core physicochemical properties, detail a robust synthetic protocol from commercially available precursors, and examine its chemical reactivity and spectroscopic profile. The document emphasizes the compound's strategic importance as a building block for complex heterocyclic systems and its potential in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
Introduction: A Molecule of Strategic Importance
3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is a polysubstituted aromatic compound featuring three key structural motifs:
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A Substituted Benzaldehyde Core: The aldehyde functional group is a cornerstone of organic synthesis, serving as a versatile handle for a vast array of chemical transformations. It is a direct precursor to imines, hydrazones, alcohols, carboxylic acids, and numerous heterocyclic scaffolds.
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A Benzylic Ether Linkage: The ether bond connects the benzaldehyde core to the halogenated benzyl moiety. While generally stable, this linkage can be strategically cleaved under specific, harsh conditions, but its primary role is to permanently fuse the two aromatic systems.
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A Dihalogenated Benzyl Group: The presence of both chlorine and fluorine atoms on the benzyl ring is critical. Halogenation is a widely used strategy in drug design to modulate a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho substitution pattern of both halogens creates significant steric and electronic effects that influence the molecule's conformation and reactivity.
The convergence of these features makes 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde a high-value intermediate. Its structure is primed for elaboration into more complex molecules, particularly those of interest in pharmaceutical research.
Physicochemical Properties
The fundamental properties of the compound are summarized below. These values are based on database information and computational predictions for structurally related molecules.
| Property | Value | Source / Method |
| CAS Number | 591224-55-4 | [1][2] |
| Molecular Formula | C₁₅H₁₂ClFO₃ | Calculated |
| Molecular Weight | 294.71 g/mol | Calculated[3] |
| Appearance | White to off-white solid | Predicted (based on analogs)[4][5] |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate; Poorly soluble in water. | Predicted from structure |
| Predicted Boiling Pt. | ~393 °C (at 760 mmHg) | Predicted (based on analogs)[6] |
| Predicted Density | ~1.22 g/cm³ | Predicted (based on analogs)[6] |
Synthesis and Mechanism
The most logical and efficient route to this molecule is via a Williamson ether synthesis, a classic and reliable method for forming ethers.
Retrosynthetic Analysis
The key disconnection is at the ether C-O bond, breaking the molecule down into two readily available starting materials: isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 2-chloro-6-fluorobenzyl chloride .
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthetic Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility.
Objective: To synthesize 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde via nucleophilic substitution.
Materials:
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Isovanillin (1.0 eq)
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2-Chloro-6-fluorobenzyl chloride (1.05 eq)[7]
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add isovanillin (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Expertise & Experience: Using anhydrous K₂CO₃ and a nitrogen atmosphere is critical to prevent water from hydrolyzing the electrophile and competing with the phenoxide nucleophile. A slight excess of the benzyl chloride (1.05 eq) ensures the complete consumption of the more valuable isovanillin.
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-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.2 M concentration).
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Causality: DMF is an ideal polar aprotic solvent. It effectively dissolves the organic starting materials and facilitates the formation of the potassium phenoxide salt without solvating the cation so strongly that it hinders the nucleophilicity of the oxygen.
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-
Addition of Electrophile: Add 2-chloro-6-fluorobenzyl chloride (1.05 eq) dropwise to the stirring mixture at room temperature.
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Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The reaction is typically complete within 4-6 hours.
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Trustworthiness: TLC is a crucial self-validating step. The disappearance of the isovanillin spot (which is more polar) and the appearance of a new, less polar product spot confirms the reaction is proceeding as expected.
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Workup - Quenching and Extraction: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
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Causality: Pouring the DMF solution into water precipitates the organic product and allows for its extraction into an immiscible organic solvent. The remaining K₂CO₃ and DMF are partitioned into the aqueous layer.
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Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).
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Expertise & Experience: The water washes remove residual DMF, while the brine wash removes bulk water from the organic layer, initiating the drying process and preventing emulsions.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product as a white solid.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the Williamson ether synthesis.
Chemical Reactivity and Spectroscopic Profile
Key Reactive Sites
The primary site of reactivity is the aldehyde group . It is susceptible to:
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Oxidation: Can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
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Reduction: Can be reduced to a benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
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Nucleophilic Addition: Undergoes addition reactions with a wide range of nucleophiles. This is the basis for forming imines (with primary amines), oximes (with hydroxylamine), and hydrazones (with hydrazines), which are common intermediates in the synthesis of nitrogen-containing heterocycles.[8]
The aryl-halide bonds and the ether linkage are comparatively robust and will not react under the conditions used to modify the aldehyde.
Potential Reactions Diagram
Caption: Key transformations of the aldehyde functional group.
Predicted Spectroscopic Profile
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¹H NMR (400 MHz, CDCl₃):
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δ ~9.85 (s, 1H, -CHO)
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δ ~7.50-7.30 (m, 4H, Ar-H)
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δ ~7.15-7.00 (m, 2H, Ar-H)
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δ ~5.25 (s, 2H, -O-CH₂-Ar)
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δ ~3.95 (s, 3H, -OCH₃)
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¹³C NMR (100 MHz, CDCl₃):
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δ ~190.8 (CHO)
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δ ~162.0 (C-F, d, J ≈ 250 Hz)
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δ ~155.0, 150.0, 135.0, 131.0, 128.0, 126.0, 125.0, 115.0, 112.0, 110.0 (Ar-C)
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δ ~71.0 (-O-CH₂-Ar)
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δ ~56.2 (-OCH₃)
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IR (ATR, cm⁻¹):
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~2900-2800 (C-H stretch, aldehyde)
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~1685 (C=O stretch, conjugated aldehyde)
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~1600, 1580, 1500 (C=C stretch, aromatic)
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~1260 (C-O-C stretch, aryl ether)
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~1140 (C-O-C stretch, aryl ether)
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~1020 (C-F stretch)
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~780 (C-Cl stretch)
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Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for more complex molecular architectures.
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Scaffold for Heterocycles: The aldehyde functionality is a gateway to a multitude of heterocyclic systems. For example, condensation with hydrazides can produce aroyl hydrazones, a class of compounds known for antimicrobial activities.[8] Similarly, reaction with amino compounds can lead to the synthesis of imidazolidine derivatives, which have been investigated as potent schistosomicidal agents.[9]
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Fragment for Medicinal Chemistry: The 2-chloro-6-fluorobenzyl moiety is a recognized pharmacophore. The precursor, 2-chloro-6-fluorobenzaldehyde, is a key intermediate in the production of the antibiotic flucloxacillin.[10][11] By incorporating this fragment into a larger structure via the stable ether linkage, medicinal chemists can impart favorable properties related to metabolic resistance and target binding. The specific ortho-dihalo substitution pattern rigidly constrains the rotational freedom of the benzyl group, which can be advantageous for optimizing binding to a protein's active site.
Conclusion
3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is a well-defined and synthetically accessible chemical intermediate. Its properties are dominated by the reactivity of the aldehyde group, which serves as a versatile handle for constructing diverse molecular frameworks. The presence of the dihalogenated benzyl group makes it particularly attractive for applications in medicinal chemistry, where precise control over steric and electronic properties is paramount for developing next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their synthetic endeavors.
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